molecular formula C5H11NO2 B7806632 2-(Propylamino)acetic acid CAS No. 25303-14-4

2-(Propylamino)acetic acid

Cat. No.: B7806632
CAS No.: 25303-14-4
M. Wt: 117.15 g/mol
InChI Key: BHUGZIJOVAVBOQ-UHFFFAOYSA-N
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Description

2-(Propylamino)acetic acid is a derivative of glycine, the simplest amino acid. This compound is characterized by the substitution of a hydrogen atom in the amino group of glycine with a propyl group. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propylamino)acetic acid can be synthesized through the aminolysis of chloroacetic acid with propylamine. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aminolysis reactions followed by purification processes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted glycine derivatives .

Scientific Research Applications

2-(Propylamino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propylamino)acetic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors and transporters, modulating their activity. For instance, it may interact with glycine receptors in the central nervous system, influencing neurotransmission and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethylglycine
  • N-isopropylglycine
  • N-methylglycine

Uniqueness

2-(Propylamino)acetic acid is unique due to its specific propyl substitution, which imparts distinct physicochemical properties and biological activities compared to other N-alkylated glycine derivatives .

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains

Properties

IUPAC Name

2-(propylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUGZIJOVAVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328826
Record name Glycine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25303-14-4
Record name Glycine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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